Urdamycin G

Descripción

Overview of Angucycline Antibiotics: Structural Diversity and Biological Significance

Angucycline antibiotics represent a substantial group within the realm of polycyclic aromatic polyketides, characterized by their intricate chemical scaffolds and a wide spectrum of biological activities. These natural products are predominantly synthesized by actinomycetes, particularly bacteria belonging to the genus Streptomyces. mdpi.comresearchgate.net The core structural feature of classical angucyclines is an angular tetracyclic benz[a]anthraquinone framework, which is formed through the cyclization of a decanone precursor derived from acetyl-CoA by polyketide cyclases. mdpi.comnih.gov

The structural diversity observed in angucyclines is extensive, arising from variations in the oxidation states of the core skeleton and the type and position of substituents. asm.orgmdpi.com These modifications can include hydroxylations, epoxidations, carbonyl substitutions, and glycosylations. mdpi.comnih.gov Glycosylation, in particular, plays a crucial role in shaping the biological activity of many angucyclines, with sugar moieties often linked via C-C bonds (C-glycosides) or O-C bonds (O-glycosides). asm.orgmdpi.com The attached sugar units can vary in number, type (e.g., deoxy sugars like D-olivose and L-rhodinose), and linkage positions, further contributing to the structural complexity. mdpi.comnih.gov

This rich structural variability underpins a broad range of biological activities. Angucyclines are well-known for their potent antibacterial and antitumor properties. mdpi.comnih.govasm.orgacs.org Beyond these prominent activities, they have also been reported to exhibit antifungal, antiviral, anti-neuroinflammatory, and enzyme inhibitory effects, including platelet-aggregation inhibition and anti-α-glucosidase activity. mdpi.comnih.govresearchgate.net The diverse bioactivities make angucyclines attractive candidates for drug discovery efforts. mdpi.comresearchgate.netasm.org

Urdamycin G as a Representative Angucycline: Historical Context and Initial Characterization

This compound is a specific member of the urdamycin family, which belongs to the angucycline class of natural products. The urdamycins were initially isolated from Streptomyces fradiae. nih.govresearchgate.netmedchemexpress.comcapes.gov.br The isolation and characterization of the urdamycin family, including urdamycin A, date back to the 1980s. researchgate.netresearchgate.netmedchemexpress.com Urdamycin A, a principal product of Streptomyces fradiae Tü2717, has been extensively studied as a model compound for biosynthetic investigations, particularly concerning the formation of its sugar side chain. nih.govresearchgate.net

This compound was specifically isolated from Streptomyces fradiae by modifying the fermentation time. nih.govcapes.gov.br Early studies on urdamycins involved the preparation of derivatives, such as those formed by methanolysis, O-acylation, hydrogenation, and treatment with diazomethane, to investigate structure-activity relationships. nih.govresearchgate.netcapes.gov.br this compound was characterized using spectroscopic data, similar to other urdamycin derivatives. nih.govresearchgate.netcapes.gov.br

Research into urdamycin derivatives aimed to understand how structural variations, such as different glycosidation patterns or O-acylation, influenced biological activity. nih.govcapes.gov.br While different glycosidation patterns of the aglycone did not always lead to significant differences in biological activity, O-acylation was shown to enhance the in vitro activity against certain cell lines, depending on the lipophilicity of the molecules. nih.govcapes.gov.br The presence of specific structural features, such as the 5,6-double bond, was also discussed in relation to antitumor activities. nih.govcapes.gov.br

The urdamycin family, including this compound, features a classical angucycline ring system, often decorated with deoxy-sugar moieties linked via C-glycosidic bonds. nih.gov The aglycone of urdamycin A, urdamycinone A, is identical to aquayamycin. The structural complexity and the presence of unique sugar moieties contribute to the biological profiles observed for urdamycins. mdpi.com

While detailed research findings specifically and solely focused on this compound's initial characterization in isolation are less extensively documented compared to more abundant congeners like Urdamycin A, its identification and characterization as a derivative isolated under specific fermentation conditions are established within the context of early urdamycin research. nih.govcapes.gov.br

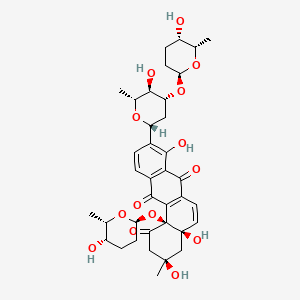

Structure

2D Structure

Propiedades

Número CAS |

115626-67-0 |

|---|---|

Fórmula molecular |

C37H46O14 |

Peso molecular |

714.8 g/mol |

Nombre IUPAC |

(3R,4aR,12bS)-3,4a,8-trihydroxy-9-[(2R,4R,5R,6R)-5-hydroxy-4-[(2S,5S,6S)-5-hydroxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]-12b-[(2S,5S,6S)-5-hydroxy-6-methyloxan-2-yl]oxy-3-methyl-2,4-dihydrobenzo[a]anthracene-1,7,12-trione |

InChI |

InChI=1S/C37H46O14/c1-16-22(38)7-9-27(48-16)50-25-13-24(47-18(3)31(25)41)19-5-6-20-29(32(19)42)33(43)21-11-12-36(46)15-35(4,45)14-26(40)37(36,30(21)34(20)44)51-28-10-8-23(39)17(2)49-28/h5-6,11-12,16-18,22-25,27-28,31,38-39,41-42,45-46H,7-10,13-15H2,1-4H3/t16-,17-,18+,22-,23-,24+,25+,27-,28-,31+,35-,36-,37-/m0/s1 |

Clave InChI |

NXMILGRUJOPZOM-WCWCMWHBSA-N |

SMILES |

CC1C(CCC(O1)OC2CC(OC(C2O)C)C3=C(C4=C(C=C3)C(=O)C5=C(C4=O)C=CC6(C5(C(=O)CC(C6)(C)O)OC7CCC(C(O7)C)O)O)O)O |

SMILES isomérico |

C[C@H]1[C@H](CC[C@@H](O1)O[C@@H]2C[C@@H](O[C@@H]([C@H]2O)C)C3=C(C4=C(C=C3)C(=O)C5=C(C4=O)C=C[C@]6([C@@]5(C(=O)C[C@](C6)(C)O)O[C@H]7CC[C@@H]([C@@H](O7)C)O)O)O)O |

SMILES canónico |

CC1C(CCC(O1)OC2CC(OC(C2O)C)C3=C(C4=C(C=C3)C(=O)C5=C(C4=O)C=CC6(C5(C(=O)CC(C6)(C)O)OC7CCC(C(O7)C)O)O)O)O |

Apariencia |

Solid powder |

Otros números CAS |

115626-67-0 |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Aggreticin, OM-4842, OM4842, OM 4842, Urdamycin G |

Origen del producto |

United States |

Microbiological Production and Isolation Methodologies of Urdamycin G

Identification of Urdamycin G-Producing Microorganisms: Streptomyces fradiae Strains

This compound, like other urdamycins, is primarily produced by strains of the bacterium Streptomyces fradiae. Streptomyces fradiae Tü2717 is a well-documented producer of urdamycin A, the principal urdamycin, and related congeners, including this compound. nih.govasm.orgnih.govresearchgate.netmicrobiologyresearch.orgnih.gov The urdamycins are a group of angucycline antibiotics first isolated from Streptomyces fradiae by Zeeck and coworkers in 1986. researchgate.net

The biosynthesis of urdamycins in Streptomyces fradiae involves a type II polyketide synthase (PKS) gene cluster. asm.orgnih.gov Studies involving the cloning and characterization of PKS genes from Streptomyces fradiae Tü2717 have shown that these genes are essential for urdamycin production. asm.orgnih.gov Deletion of these PKS genes from the chromosome abolished urdamycin production. asm.orgnih.gov The urdamycin biosynthetic gene cluster contains several open reading frames (ORFs) that encode proteins resembling those from known type II polyketide synthase gene clusters, including a ketoacyl synthase, chain length factor, acyl carrier protein, ketoreductase, cyclase, and oxygenase. asm.orgnih.gov Additionally, glycosyltransferase genes, such as urdGT1a, urdGT1b, urdGT1c, and urdGT2, are involved in attaching sugar moieties to the angucycline aglycone, contributing to the structural diversity of urdamycins, including this compound. researchgate.netmicrobiologyresearch.orgnih.govcore.ac.ukacs.org

Fermentation Strategies for this compound Biosynthesis

The production of this compound by Streptomyces fradiae is achieved through submerged fermentation. While specific detailed fermentation protocols solely focused on maximizing this compound yield are not extensively detailed in the provided search results, information on the fermentation of urdamycins in general from Streptomyces fradiae can be extrapolated.

Fermentation typically begins with the inoculation of a pre-culture medium designed to promote mycelial growth. The production phase often utilizes complex media supplemented with various carbon and nitrogen sources. Examples of carbon sources include soluble starch, glycerol, and glucose, while nitrogen supplements can include cornsteep powder and Bacto peptone.

One key factor influencing the production of specific urdamycins, including this compound, is the fermentation duration. This compound has been isolated from Streptomyces fradiae by shortening the fermentation time compared to the production of other urdamycins like urdamycin A. nih.govresearchgate.net This suggests that this compound might be an earlier intermediate in the urdamycin biosynthetic pathway.

Research into the urdamycin biosynthetic gene cluster has also provided insights into potential strategies for influencing urdamycin production through genetic manipulation. For instance, the inactivation or expression of specific glycosyltransferase genes can lead to the accumulation of different urdamycin congeners. researchgate.netmicrobiologyresearch.orgnih.govcore.ac.ukacs.org While not specifically detailed for optimizing this compound production, such genetic strategies could potentially be employed to favor its biosynthesis.

Advanced Chromatographic and Spectroscopic Techniques in this compound Isolation

The isolation and purification of this compound from fermentation broths of Streptomyces fradiae involve a combination of extraction and chromatographic techniques, followed by spectroscopic characterization.

Following fermentation, urdamycins are typically extracted from the culture broth using organic solvents. Chloroform or ethyl acetate (B1210297) are commonly used due to their efficacy in recovering angucycline compounds. Multiple successive extractions are often performed to maximize recovery. The combined organic phases are then concentrated, yielding a residue containing this compound and other related compounds.

Chromatographic techniques are crucial for separating this compound from the complex mixture of metabolites present in the crude extract. Silica gel column chromatography is a common initial step, often using solvent mixtures like dichloromethane-methanol. this compound elutes as a distinct band during this process. Further purification can be achieved using size-exclusion chromatography, such as Sephadex LH-20 columns, which helps remove residual pigments and high-molecular-weight impurities. Preparative HPLC is also employed for final purification to obtain highly pure this compound. nih.gov

Spectroscopic techniques are essential for the identification and structural characterization of isolated this compound. These techniques include Nuclear Magnetic Resonance (NMR) spectroscopy (both ¹H and ¹³C NMR) and Mass Spectrometry (MS), including High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS). nih.gov Comparison of the spectroscopic data of the isolated compound with previously reported data for this compound confirms its identity and structure. nih.gov

Below is a summary of typical isolation steps:

| Step | Method | Purpose |

| Extraction | Organic Solvent Extraction (e.g., Chloroform, Ethyl Acetate) | Recover urdamycins from fermentation broth |

| Initial Purification | Silica Gel Column Chromatography | Separate urdamycins from bulk impurities |

| Further Purification | Size-Exclusion Chromatography (e.g., Sephadex LH-20) | Remove pigments and high-molecular-weight compounds |

| Final Purification & Isolation | Preparative HPLC | Obtain highly pure this compound |

| Characterization | NMR, MS (HRESIMS) | Confirm structure and identity |

Elucidation of the Urdamycin G Biosynthetic Pathway

Type II Polyketide Synthase (PKS) System in Angucycline Core Formation

The angucycline core of urdamycin G is formed by a type II PKS system. nih.gov Type II PKSs are multienzyme complexes composed of dissociable, monofunctional proteins. nih.govasm.org They catalyze the iterative condensation of acyl-CoA starter and extender units, typically acetate (B1210297) and malonyl-CoA, to produce a polyketide chain. nih.govasm.orgacs.org

Characterization of Minimal PKS Components and Associated Genes (e.g., urdA-C)

The minimal PKS system responsible for assembling the polyketide backbone of urdamycin includes the products of the urdA, urdB, and urdC genes. nih.govoup.comdevibasnet.com

UrdA and UrdB encode the ketoacyl synthase (KS) α and β subunits, respectively, forming the KS-chain length factor (CLF) complex. nih.govdevibasnet.comasm.org This complex is crucial for determining the length of the polyketide chain. nih.gov Inactivation of urdA and urdB in S. fradiae abolishes urdamycin production. nih.gov Heterologous expression of these genes in mutants lacking the corresponding enzymes restored tetracenomycin production, indicating their functional role in polyketide chain elongation. nih.govasm.org

UrdC encodes the acyl carrier protein (ACP). devibasnet.comasm.org The ACP carries the growing polyketide chain through a thioester linkage. digitallibrary.co.in The deduced amino acid sequence of UrdC shows high similarity to ACPs from other polyketide producers. asm.org

These minimal PKS components work together to catalyze the initial condensation reactions, typically using acetyl-CoA as a starter unit and malonyl-CoA as extender units, to synthesize a linear decaketide precursor. nih.govasm.orgacs.org

Here is a table summarizing the minimal PKS components and their associated genes:

| Gene | Protein Product | Proposed Function |

| urdA | Ketoacyl Synthase (KS) α | Part of KS-CLF complex, catalyzes chain elongation |

| urdB | Chain Length Factor (CLF) | Part of KS-CLF complex, determines chain length |

| urdC | Acyl Carrier Protein (ACP) | Carries the growing polyketide chain |

Cyclization and Aromatization Enzyme Systems

Following the assembly of the linear polyketide chain by the minimal PKS, a series of cyclization and aromatization reactions are required to form the characteristic tetracyclic angucycline structure. nih.govasm.org These steps are catalyzed by specific enzymes within the biosynthetic pathway. Genes such as urdF and urdL have been implicated as encoding cyclases involved in this process. nih.govdevibasnet.commicrobiologyresearch.org The precise order and specificity of these cyclization and aromatization events contribute to the final angucycline scaffold. nih.gov

Glycosylation Enzymes and Sugar Moiety Incorporation in this compound Biosynthesis

Glycosylation is a critical step in urdamycin biosynthesis, involving the attachment of deoxysugar moieties to the polyketide aglycone. nih.gov These glycosylation events are catalyzed by glycosyltransferases (GTs). frontiersin.org this compound contains a deoxysugar attached to the angucycline core. nih.gov

Role of C-Glycosyltransferases (e.g., UrdGT2) in Deoxysugar Attachment

A key glycosylation step in the urdamycin pathway is the formation of a C-glycosidic bond between a deoxysugar, specifically D-olivose, and the angucyclinone precursor. nih.govacs.orgnih.gov This reaction is catalyzed by the C-glycosyltransferase UrdGT2. nih.govacs.orgnih.govgenome.jp UrdGT2 is responsible for the earliest glycosyl transfer step in the urdamycin biosynthetic pathway. nih.govresearchgate.net Targeted inactivation of the urdGT2 gene results in the production of angucyclinones lacking the C-glycosidically linked deoxysugar moiety, highlighting its essential role in this attachment. acs.orgnih.govresearchgate.net The structure of UrdGT2 has been established by X-ray diffraction, revealing it belongs to the structural family GT-B of glycosyltransferases. nih.gov

UrdGT2 catalyzes the C-glycosyl transfer of activated D-olivose to an angucyclinone precursor that already possesses the angular 12b-hydroxyl group. acs.org This suggests that the formation of the 12b-hydroxyl group precedes the C-glycosylation event catalyzed by UrdGT2. acs.org

Sequential Glycosyltransfer Events and Substrate Specificity

This compound is an intermediate in the biosynthesis of more complex urdamycins like urdamycin A, which contains multiple sugar moieties. nih.govuni-tuebingen.de The biosynthesis of these larger urdamycins involves sequential glycosyl transfer events catalyzed by different glycosyltransferases. researchgate.netoup.comdevibasnet.comgenome.jpgenome.jp

While UrdGT2 catalyzes the initial C-glycosylation with D-olivose, other glycosyltransferases, such as those encoded by urdGT1a, urdGT1b, and urdGT1c, are involved in attaching additional sugar units, like L-rhodinose and D-olivose, to form the complete oligosaccharide chains found in compounds like urdamycin A. nih.govnih.govnih.gov For example, UrdGT1c is involved in the conversion of an intermediate to this compound. nih.govresearchgate.net Subsequently, UrdGT1b can attach a final olivose residue to this compound to form urdamycin A. uni-tuebingen.de

These glycosyltransferases can exhibit some degree of relaxed substrate specificity, accepting related activated deoxysugars or different acceptor substrates under certain conditions. digitallibrary.co.infrontiersin.orgnih.govnih.govnih.govsciepublish.comcore.ac.uk Studies involving chimeric glycosyltransferases have shown that specific regions within the enzyme can determine specificity for both the sugar donor and the acceptor substrate. frontiersin.orgnih.govcore.ac.uk

Here is a table illustrating the roles of some urdamycin glycosyltransferases:

| Enzyme | Gene | Proposed Role in Glycosylation | Sugar Transferred (Example) |

| UrdGT2 | urdGT2 | Catalyzes initial C-glycosyl transfer to aglycone | D-olivose |

| UrdGT1c | urdGT1c | Involved in forming this compound from a precursor | L-rhodinose or D-olivose |

| UrdGT1b | urdGT1b | Attaches terminal sugar in later steps (e.g., to this compound) | D-olivose |

Post-PKS Tailoring Modifications: Oxygenation and Other Enzymatic Transformations

Beyond polyketide chain formation and glycosylation, the biosynthesis of this compound involves various post-PKS tailoring modifications that refine the structure of the angucycline aglycone. researchgate.netnih.govasm.orgasm.orgacs.orguni-tuebingen.de Oxygenation reactions, catalyzed by oxygenases, are prominent among these modifications. researchgate.netnih.govasm.orgacs.orguni-tuebingen.de

Enzymes like UrdE and UrdM are examples of oxygenases involved in the urdamycin pathway. researchgate.netasm.orgresearchgate.nettandfonline.com UrdM, for instance, has been implicated in the oxygenation at position 12b of the urdamycin aglycone. researchgate.netmicrobiologyresearch.orgresearchgate.net Inactivation of the urdM gene leads to the accumulation of rabelomycin (B1204765), an intermediate lacking the 12b-hydroxyl group, supporting the role of UrdM in this hydroxylation step. researchgate.netmicrobiologyresearch.orgresearchgate.net UrdE is another oxygenase that has been hypothesized to catalyze hydroxylation at different positions of the aglycone, including C6, C12, and C12b, although more recent evidence suggests its homolog might be involved in oxidizing a different bond. researchgate.netasm.org

Other enzymatic transformations, such as reductions and methylations, can also occur, contributing to the final structure and diversity of urdamycin congeners. acs.org These tailoring enzymes, including oxidoreductases and methyltransferases, act on the polycyclic aromatic backbone after its formation by the PKS system and subsequent glycosylation. researchgate.netacs.org The specific combination and action of these post-PKS enzymes contribute to the structural complexity and biological activity of this compound and related compounds. researchgate.netnih.govasm.org

Function of Oxygenases (e.g., UrdM, UrdE) in Aglycone Modification

Oxygenases play crucial roles in modifying the angucycline aglycone backbone. UrdM is an oxygenase involved in the oxygenation at the C-12b position of urdamycin A. nih.govresearchgate.netmicrobiologyresearch.orgnih.gov Studies involving an urdM deletion mutant of S. fradiae showed accumulation of rabelomycin and urdamycin L, indicating UrdM's role in this hydroxylation step. nih.govresearchgate.netmicrobiologyresearch.orgnih.gov UrdM is a bifunctional enzyme, possessing both oxygenase and reductase domains. researchgate.netmicrobiologyresearch.org The oxygenase domain is thought to be responsible for the C-12b hydroxylation, potentially through a Baeyer-Villiger oxidation mechanism. nih.govresearchgate.net

UrdE is another oxygenase found in the urdamycin biosynthetic gene cluster. nih.govtandfonline.comcore.ac.ukasm.org Initially, UrdE was postulated to be involved in C-12b hydroxylation, but later research suggested UrdM's primary role in this step. core.ac.uk UrdE has been proposed to catalyze oxygenation at the C-12 position in the aromatic ring. tandfonline.com Homologs of UrdE, such as SprB in saprolmycin biosynthesis, are also believed to catalyze oxygenation at C-12. tandfonline.com

Reductases and Other Modifying Enzymes

Beyond oxygenases, other enzymes like reductases are vital for tailoring the urdamycin aglycone. UrdO is identified as a reductase within the urdamycin biosynthetic gene cluster. researchgate.netmicrobiologyresearch.orgnih.gov These reductases likely participate in modifying ketone groups on the polyketide backbone at specific positions, such as the C-9 carbonyl group. devibasnet.com

Other tailoring enzymes involved in urdamycin biosynthesis include cyclases, which are important for the cyclization of the polyketide chain to form the tetracyclic angucycline skeleton. UrdL is identified as a cyclase in the urdamycin pathway. nih.govresearchgate.netmicrobiologyresearch.orgnih.govtandfonline.com Homologs like SprH in saprolmycin biosynthesis and SchP4 in Sch 47554/47555 biosynthesis are also involved in aromatization and cyclization. tandfonline.comdevibasnet.com

Glycosyltransferases are also crucial tailoring enzymes, responsible for attaching the deoxysugar moieties to the angucyclone aglycone. nih.gov While this compound has a simpler glycosylation pattern than urdamycin A, the glycosyltransferases in the urdamycin cluster are responsible for the attachment of sugars like D-olivose and L-rhodinose. nih.govcore.ac.uk For example, UrdGT2 catalyzes the C-glycosyl transfer of activated D-olivose to an angucyclinone precursor. acs.org

Table of Key Oxygenases and Reductases in Urdamycin Biosynthesis

| Enzyme | Proposed Function | Corresponding Gene |

| UrdM | Oxygenation at C-12b, Baeyer-Villiger oxidation? | urdM |

| UrdE | Oxygenation at C-12 | urdE |

| UrdO | Reductase | urdO |

Note: This table summarizes proposed functions based on research findings.

Genetic Basis of this compound Biosynthesis: Analysis of Gene Clusters (e.g., urd cluster)

The genes responsible for urdamycin biosynthesis are organized into a gene cluster, known as the urd cluster, located in the genome of Streptomyces fradiae Tü2717. nih.govresearchgate.netmicrobiologyresearch.orgasm.orgnih.govresearchgate.netresearchgate.net This cluster spans approximately 31 kb and contains genes encoding the minimal PKS, post-PKS aglycone modifying enzymes, sugar biosynthetic enzymes, glycosyltransferases, regulatory genes, and transporter genes. nih.govresearchgate.net The identification and characterization of this gene cluster have been crucial in understanding the biosynthetic pathway of urdamycins. nih.govasm.org

Identification and Functional Annotation of Biosynthetic Genes (e.g., urdK, urdJ, urdO, urdL, urdJ2, urdZ1, urdG, urdH)

Numerous genes within the urd cluster have been identified and their functions proposed based on sequence similarity to genes in other known biosynthetic pathways and through gene inactivation experiments. nih.govresearchgate.netmicrobiologyresearch.orgnih.govresearchgate.net

| Gene | Proposed Function |

| urdK | Regulatory gene |

| urdJ | Transporter gene |

| urdO | Reductase |

| urdL | Cyclase/Aromatase |

| urdJ2 | Transporter gene |

| urdZ1 | Deoxysugar biosynthetic gene (NDP-hexose-3-ketoreductase) nih.gov |

| urdG | Deoxysugar biosynthetic gene (NDP-glucose synthase) nih.govmicrobiologyresearch.orgresearchgate.netdevibasnet.com |

| urdH | Deoxysugar biosynthetic gene (NDP-glucose-4,6-dehydratase) nih.govmicrobiologyresearch.orgresearchgate.netdevibasnet.com |

urdK is identified as a regulatory gene, likely involved in controlling the expression of other genes within the cluster. nih.govresearchgate.netmicrobiologyresearch.orgnih.gov urdJ and urdJ2 are predicted to encode transporter proteins, potentially involved in the export of urdamycins or intermediates from the cell. nih.govresearchgate.netmicrobiologyresearch.orgnih.govresearchgate.net urdO encodes a reductase, contributing to the modification of the aglycone. researchgate.netmicrobiologyresearch.orgnih.gov urdL is annotated as a cyclase or aromatase, essential for forming the angucycline ring structure. nih.govresearchgate.netmicrobiologyresearch.orgnih.govtandfonline.com

Several genes are involved in the biosynthesis of the deoxysugar moieties attached to the aglycone. urdG and urdH are key genes in the deoxysugar biosynthetic pathway, catalyzing early steps in the conversion of D-glucose-1-phosphate to NDP-4-keto-6-deoxy-D-glucose. nih.govmicrobiologyresearch.orgresearchgate.netdevibasnet.com urdZ1 is also involved in deoxysugar biosynthesis, putatively encoding an NDP-hexose-3-ketoreductase. nih.govresearchgate.netmicrobiologyresearch.orgnih.gov

Regulatory Elements Governing this compound Production

The production of urdamycins is subject to regulation, likely controlled by regulatory elements within or near the urd gene cluster. microbiologyresearch.orgresearchgate.net While urdK is identified as a regulatory gene, the precise mechanisms governing the expression of the urd cluster and thus urdamycin production are complex and may involve multiple regulatory proteins and genetic elements. nih.govresearchgate.netmicrobiologyresearch.orgnih.gov These regulatory mechanisms ensure the timely and efficient production of urdamycins by Streptomyces fradiae.

Biosynthetic Shunt Pathways and Novel Metabolite Formation in this compound-Producing Strains

The urdamycin biosynthetic pathway is not strictly linear, and the producing strains can generate various shunt products and novel metabolites, particularly when genes in the primary pathway are inactivated or modified. asm.orgnih.govresearchgate.netmetabolomicsworkbench.org These shunt pathways provide insights into the flexibility of the biosynthetic machinery and can lead to the discovery of new urdamycin derivatives.

For instance, inactivation of the urdM gene, involved in C-12b oxygenation, leads to the accumulation of rabelomycin and urdamycin L. nih.govresearchgate.netmicrobiologyresearch.orgnih.govresearchgate.netuni-freiburg.de Urdamycin L is a novel shunt product with a seven-membered lactone A-ring, suggesting a modified cyclization or rearrangement process in the absence of functional UrdM. nih.govresearchgate.net

Mutations in glycosyltransferase genes can also result in the production of novel urdamycins with altered glycosylation patterns. For example, inactivation of urdGT2, responsible for the initial C-glycosyl transfer, leads to the production of urdamycins I, J, and K, which lack the C-C connected deoxysugar moiety. researchgate.netmicrobiologyresearch.orgnih.govacs.org Expression of specific glycosyltransferase genes in mutant strains can also result in the formation of different urdamycin derivatives. core.ac.uknih.gov

The study of these shunt pathways and novel metabolites is valuable for understanding the substrate flexibility of the enzymes involved and for potentially generating new urdamycin analogs through combinatorial biosynthesis approaches. researchgate.netacs.org

Table of Urdamycin Shunt Products Mentioned

| Compound | Notes |

| Rabelomycin | Accumulated in urdM mutants. nih.govresearchgate.netmicrobiologyresearch.orgnih.govresearchgate.net |

| Urdamycin L | Novel shunt product from urdM mutant with a seven-membered ring. nih.govresearchgate.netuni-freiburg.de |

| Urdamycin I | Produced in urdGT2 mutants, lacks C-C glycoside. researchgate.netmicrobiologyresearch.orgnih.govacs.org |

| Urdamycin J | Produced in urdGT2 mutants, lacks C-C glycoside. researchgate.netmicrobiologyresearch.orgnih.govacs.org |

| Urdamycin K | Produced in urdGT2 mutants, lacks C-C glycoside. researchgate.netmicrobiologyresearch.orgnih.govacs.org |

Structure Activity Relationship Sar Studies of Urdamycin G Derivatives

Impact of Aglycone Core Modifications on Biological Activity

Influence of O-Acylation and Lipophilicity on Biological Efficacy

O-acylation, the introduction of an acyl group via an oxygen atom, has been shown to impact the biological activity of urdamycin derivatives. Studies have demonstrated that O-acylation can enhance the in vitro activity of urdamycin A derivatives against stem cells of murine L1210 leukemia. researchgate.netcapes.gov.brnih.gov This enhancement was found to be dependent on the lipophilicity of the modified molecules. researchgate.netcapes.gov.brnih.gov Increased lipophilicity, often a result of acylation with longer fatty acid chains, can influence how easily the compound crosses cell membranes, thereby affecting its cellular uptake and concentration at the site of action. This suggests that tuning the lipophilicity through O-acylation is a viable strategy for optimizing the biological efficacy of urdamycin analogs.

Strategies for Rational Design and Biosynthetic Engineering of Urdamycin G Analogues

Genetic Engineering of Urdamycin Biosynthetic Pathways for Divergent Production

Genetic engineering of the urdamycin biosynthetic gene cluster in Streptomyces fradiae allows for the manipulation of enzyme expression and function, leading to the production of divergent urdamycin analogues. researchgate.netnih.govsysrevpharm.org The urdamycin biosynthetic gene cluster contains genes responsible for the assembly of the angucycline core and the biosynthesis and attachment of deoxysugars. researchgate.netnih.govresearchgate.net By selectively inactivating or overexpressing specific genes within this cluster, researchers can alter the metabolic flux and produce compounds that differ from the wild-type urdamycins.

For example, inactivation of the urdGT2 gene, which encodes a C-glycosyltransferase responsible for the initial C-glycosyl transfer of an activated D-olivose, resulted in the production of novel urdamycins I, J, and K. researchgate.netacs.org These analogues lacked the C-linked deoxysugar moiety present in urdamycin A, highlighting the role of UrdGT2 in initiating glycosylation. researchgate.netacs.org Such targeted gene disruptions provide insights into the biosynthetic pathway and yield novel angucyclinones. acs.org

The urdamycin biosynthetic pathway involves a series of post-polyketide synthase (PKS) tailoring steps, including glycosylation, hydroxylation, and reduction, catalyzed by various enzymes. researchgate.netcore.ac.uk Genetic manipulation of the genes encoding these tailoring enzymes can lead to the accumulation of biosynthetic intermediates or the production of shunt products, further expanding the diversity of accessible analogues. asm.orgresearchgate.net

Glycosyltransferase Engineering for Altered and Broadened Substrate Specificity

Glycosyltransferases (GTs) play a crucial role in the biosynthesis of urdamycins by catalyzing the attachment of deoxysugar moieties to the angucycline aglycone. nih.govfrontiersin.orgnih.gov The sugar pattern significantly influences the biological activity of angucyclines. nih.govnih.gov Engineering of urdamycin GTs aims to alter or broaden their substrate specificity, enabling the attachment of non-native sugar moieties or the glycosylation of different positions on the aglycone. nih.govnih.govpnas.org

Studies on the urdamycin deoxysugar glycosyltransferases UrdGT1b and UrdGT1c have revealed that specific amino acid residues and regions within these enzymes are responsible for determining nucleotide sugar and acceptor substrate specificities. nih.govnih.gov By targeting these regions through genetic engineering, researchers have successfully created engineered GTs with altered specificities. nih.govnih.gov For instance, targeted amino acid exchanges in UrdGT1b and UrdGT1c led to the creation of a gene library where combinations of amino acids from both enzymes were explored. nih.gov This approach resulted in library members displaying parental or novel specificities, including the biosynthesis of urdamycin P, which features a branched saccharide side chain not previously observed in urdamycins. nih.gov

Understanding the structural basis of GT specificity is crucial for rational engineering. pnas.org Research has focused on identifying the amino acids lining the substrate binding pockets and their interactions with nucleotide sugars and aglycone acceptors. nih.govnih.gov This knowledge guides site-directed mutagenesis experiments to modify the substrate recognition properties of GTs. nih.gov

Chemoenzymatic Synthesis Approaches for Urdamycin G Derivatives

Chemoenzymatic synthesis combines the strengths of chemical synthesis and enzymatic catalysis to produce complex molecules like this compound derivatives. nih.govnih.govrsc.org This approach can be particularly useful for introducing structural modifications that are difficult to achieve solely through fermentation or traditional chemical methods. Enzymes, such as glycosyltransferases and oxidoreductases involved in the urdamycin biosynthetic pathway, can be used in vitro or in vivo to perform specific catalytic steps on chemically synthesized or semi-synthesized urdamycin intermediates or related angucyclinones.

Chemoenzymatic strategies can facilitate the attachment of a wider variety of sugar moieties than might be possible through solely biological means, by providing access to a broader range of activated sugar donors. pnas.org This allows for the generation of glycodiversified urdamycin analogues. pnas.org Furthermore, enzymes can catalyze reactions with high stereo- and regioselectivity under mild conditions, which can be advantageous for modifying sensitive angucycline structures. rsc.org While specific examples of chemoenzymatic synthesis solely focused on this compound derivatives were not extensively detailed in the provided search results, the general principles and successful applications in synthesizing other natural product derivatives, such as other angucyclines or related glycosylated compounds, demonstrate the potential of this approach for this compound. researchgate.netnih.govnih.govrsc.org

Combinatorial Biosynthesis for Novel Angucycline Scaffold Generation

Combinatorial biosynthesis involves the creation of hybrid biosynthetic pathways by combining genes or enzyme domains from different natural product biosynthetic gene clusters. nih.govasm.org This strategy is a powerful tool for generating novel angucycline scaffolds and diversifying the structural features of this compound analogues. By mixing and matching genes responsible for different steps in the biosynthesis of various angucyclines or related polyketides, researchers can create organisms that produce hybrid molecules with unique aglycone structures or glycosylation patterns. core.ac.ukresearchgate.netresearchgate.net

The angucycline group is the largest class of type II PKS-derived natural products, and their biosynthesis involves conserved minimal PKS components along with diverse tailoring enzymes. nih.govresearchgate.net This modularity makes them amenable to combinatorial biosynthesis. core.ac.ukresearchgate.net By introducing genes from other angucycline pathways into a urdamycin-producing strain, or by using urdamycin genes in heterologous hosts, it is possible to generate novel angucyclinone backbones or alter the positions and types of attached sugar moieties. researchgate.netdtic.milresearchgate.net

Perspectives and Future Directions in Urdamycin G Research

Advanced Omics-Based Approaches for Deeper Biosynthetic Understanding

Understanding the intricate biosynthesis of urdamycin G is crucial for potential yield improvement and the generation of novel analogues through combinatorial biosynthesis. Advanced omics technologies, including genomics, transcriptomics, proteomics, and metabolomics, offer powerful tools for this purpose.

Genome mining and comparative genomics have been instrumental in identifying the gene clusters responsible for angucycline biosynthesis in Streptomyces species. The urdamycin A gene cluster in S. fradiae Tü2717, which is relevant to this compound biosynthesis, comprises 27 putative genes involved in polyketide synthesis, post-PKS modification, sugar biosynthesis, glycosyl transfer, regulation, and transport nih.gov. Omics approaches facilitate the discovery and analysis of unknown biosynthetic gene clusters (BGCs) in microbial genomes sciepublish.com. A typical Streptomyces genome can encode 25-50 secondary metabolite BGCs sciepublish.com.

Specifically, research has focused on the deoxysugar biosynthetic genes within the urdamycin cluster, revealing pathways leading to sugars like D-olivose and L-rhodinose, which are attached to the urdamycin aglycone researchgate.net. Enzymes responsible for specific steps in these pathways have been assigned researchgate.net. Glycosyltransferases (GTs) play a critical role in attaching sugar moieties to the aglycone, influencing the final structure and activity of urdamycins sciepublish.comnih.gov. Studies involving gene inactivation and expression of GT genes like urdGT1a, urdGT1b, and urdGT1c have helped assign their functions in the biosynthetic pathway, showing their involvement in the attachment of specific sugar units and the formation of different urdamycins, including this compound nih.gov. For instance, expression of urdGT1c in a mutant lacking urdGT1b and urdGT1c resulted in the detection of this compound and urdamycin A nih.gov.

Integrating metabolomics with genomics and molecular networking has proven effective in exploring the metabolic potential of Streptomyces strains and discovering new bioactive compounds, including angucyclines biorxiv.orgasm.org. This multi-omic approach allows for the correlation of chemical structures (metabolomics) with the genes responsible for their production (genomics), providing a deeper understanding of biosynthetic pathways and potentially uncovering novel enzymes or intermediates relevant to this compound biosynthesis biorxiv.org.

Future omics-based research could involve:

High-resolution metabolomics to identify and quantify all intermediates and shunt products in this compound biosynthesis under various conditions.

Transcriptomics to analyze gene expression patterns of the urdamycin BGC in response to environmental cues or genetic modifications, revealing regulatory mechanisms.

Proteomics to study the expression and activity of the enzymes involved in the pathway, including PKS modules, tailoring enzymes, and GTs.

Integration of these omics layers using bioinformatics tools to construct comprehensive models of this compound biosynthesis, identifying bottlenecks and potential targets for metabolic engineering.

Exploration of Novel Biological Targets and Mechanistic Pathways

While angucyclines are known for their DNA intercalation and topoisomerase inhibition, the specific biological targets and detailed mechanisms of action for individual urdamycins, including this compound, may vary and warrant further investigation biosynth.com. Understanding these mechanisms is essential for developing this compound or its analogues as therapeutic agents.

Research on other urdamycins provides insights into potential mechanisms. For example, urdamycin A has been reported to inhibit bacterial and cancer cell growth through multiple pathways, including targeting bacterial ribosomes, interfering with protein synthesis, inducing apoptosis via reactive oxygen species and mitochondrial dysfunction, and inhibiting topoisomerase II . Urdamycin E has shown anticancer effects by inhibiting the phosphorylation of mTORC1 and mTORC2, leading to the inactivation of these complexes involved in cell growth and proliferation frontiersin.org. These findings suggest that this compound may also exert its effects through similar or related pathways, potentially involving DNA interaction, enzyme inhibition, or modulation of cellular signaling cascades.

Future research directions in this area include:

Detailed studies to identify the specific molecular targets of this compound in relevant biological systems (e.g., bacterial cells, cancer cell lines). This could involve techniques like pull-down assays, activity-based protein profiling, and thermal proteome profiling.

Investigation of the downstream cellular pathways affected by this compound binding to its targets. This could involve transcriptomic or proteomic analysis of treated cells to identify changes in gene and protein expression.

Mechanistic studies to understand how this compound interacts with DNA or enzymes like topoisomerase II, potentially using structural biology techniques such as X-ray crystallography or cryo-EM.

Exploration of the impact of this compound on critical cellular processes such as DNA replication, transcription, cell cycle progression, apoptosis, and autophagy.

Comparative studies with other urdamycins and known angucycline antibiotics to identify common and unique mechanisms of action.

Development of Biologically Active Analogue Libraries with Improved Pharmacological Profiles

The structural diversity within the urdamycin family and the ability to manipulate their biosynthesis and structure chemically or enzymatically highlight the potential for developing analogue libraries with improved potency, selectivity, and pharmacological properties.

Combinatorial biosynthesis, which involves modifying the genes or enzymes in the biosynthetic pathway, has already been used to generate new urdamycin analogues nih.gov. By replacing key amino termini of the C-glycosyltransferase encoded by the urdGT gene, researchers have broadened and altered substrate specificity, resulting in the addition of glycosyl groups to unnatural substrates and the production of new active urdamycins sciepublish.comsciepublish.comcore.ac.uk. Gene inactivation experiments have also led to the isolation of novel urdamycins, such as urdamycin M, N, and O, with altered sugar moieties or aglycone structures researchgate.netresearchgate.net. For example, inactivation of urdR led to the formation of urdamycin M, which carries a C-glycosidically attached D-rhodinose researchgate.netresearchgate.net. Overexpression of urdGT1c in specific mutants resulted in the detection of urdamycins N and O researchgate.net.

Chemical synthesis and semi-synthesis also offer routes to generate this compound analogues. While total synthesis of complex angucyclines like urdamycin A is challenging, synthetic strategies have been developed for related molecules and analogues rsc.org. These methods allow for the systematic modification of specific parts of the molecule, such as the aglycone core or the sugar moieties, to explore structure-activity relationships (SAR) rsc.org. Studies on analogues of derhodinosylurdamycin A have shown that modifications to the sugar subunits can impact antitumor activities rsc.org. Interestingly, an analogue lacking a sugar subunit demonstrated potent growth inhibition against a range of human cancer cell lines rsc.org.

Future efforts in developing analogue libraries should focus on:

Utilizing advanced genetic engineering techniques, such as CRISPR-Cas systems, to precisely modify the this compound BGC for targeted analogue production.

Employing synthetic biology approaches to refactor the biosynthetic pathway or introduce enzymes from other pathways to generate hybrid molecules with novel structures sciepublish.comsciepublish.com.

Developing efficient chemical and enzymatic methods for the semi-synthesis of this compound analogues, allowing for targeted modifications based on SAR studies.

Designing analogue libraries with systematic variations in the aglycone structure, the type, number, and linkage of sugar moieties, and the presence of other functional groups.

High-throughput screening of analogue libraries to identify compounds with enhanced biological activity, improved selectivity towards specific targets, reduced toxicity, and better pharmacokinetic properties.

Applying computational approaches, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, to guide the design and prioritization of analogue synthesis and testing.

Q & A

Q. What are the key structural and biosynthetic features distinguishing Urdamycin G from other urdamycin derivatives?

this compound belongs to the angucycline class of polyketides, characterized by a tetracyclic aromatic aglycone core decorated with deoxysugar moieties. Unlike Urdamycin A, which contains a C-glycosylated D-olivose at position C-12b, this compound’s structural uniqueness likely arises from variations in glycosylation or oxygenation patterns. Biosynthetically, these differences are governed by tailoring enzymes (e.g., glycosyltransferases, oxygenases) encoded in the urdamycin gene cluster. For example, inactivation of urdGT2 disrupts C-glycosylation, leading to simpler derivatives like urdamycins I–K . Comparative genomic analysis of urdamycin-producing Streptomyces strains can clarify these distinctions .

Q. What experimental methodologies are essential for isolating and purifying this compound from bacterial cultures?

Isolation typically involves:

- Fermentation optimization : Adjusting media (e.g., AM medium for S. fradiae) and growth conditions to maximize yield .

- Chromatographic techniques : Use of HPLC or TLC for initial separation, followed by preparative reverse-phase chromatography.

- Spectroscopic validation : NMR (1H, 13C, 2D-COSY) and high-resolution mass spectrometry (HRMS) for structural confirmation . Note: Mutant strains (e.g., ΔurdQ/R) may simplify purification by reducing metabolic complexity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different cell lines?

Discrepancies in cytotoxicity (e.g., IC50 variations between L1210 vs. A549 cells) often stem from:

- Cell line-specific factors : Differences in membrane permeability, efflux pumps, or target protein expression.

- Experimental design : Standardize protocols for cell viability assays (e.g., MTT vs. ATP-based assays) and control for batch-to-batch compound purity .

- Mechanistic studies : Combine transcriptomics (RNA-seq) and proteomics to map this compound’s interaction with mTOR or other targets .

Q. What genetic engineering strategies can enhance this compound production in heterologous hosts?

- Gene cluster refactoring : Eliminate polar effects in the urdamycin biosynthetic gene cluster by using orthogonal promoters .

- Combinatorial biosynthesis : Co-express tailoring enzymes (e.g., urdGT1a/b/c) in a heterologous host (e.g., S. lividans) to diversify glycosylation patterns .

- CRISPR-Cas9-mediated editing : Knock out competing pathways (e.g., tetracenomycin C production) in host strains to redirect metabolic flux .

Q. How should researchers design experiments to investigate this compound’s dual inhibition of mTORC1 and mTORC2?

- In vitro assays : Use kinase activity assays with purified mTOR complexes to measure IC50 values.

- Cell-based models : Employ siRNA knockdowns or CRISPR-edited cell lines to validate target specificity.

- In vivo models : Compare tumor regression in xenograft mice treated with this compound vs. Rapamycin, ensuring pharmacokinetic parameters (e.g., bioavailability) are quantified .

Methodological and Data Management Questions

Q. What statistical approaches are critical for analyzing dose-response relationships in this compound studies?

- Non-linear regression : Fit dose-response curves using tools like GraphPad Prism to calculate IC50/EC50 values.

- ANOVA with post-hoc tests : Compare treatment groups across multiple concentrations.

- Power analysis : Pre-determine sample sizes to ensure statistical robustness, especially for low-yield compounds .

Q. How can mixed-methods research designs address gaps in understanding this compound’s biosynthetic regulation?

Integrate:

- Quantitative data : RNA-seq to profile gene expression during fermentation.

- Qualitative data : Comparative metabolomics (LC-MS) to correlate gene activity with metabolite profiles.

- Triangulation : Validate findings via gene knockout/complementation studies .

Ethical and Reporting Standards

Q. What ethical considerations apply to genetic manipulation of urdamycin-producing strains?

Q. How should researchers structure a manuscript on this compound to meet journal guidelines for reproducibility?

Q. What steps should be taken if structural data for this compound conflicts with prior literature on related angucyclines?

- Re-analysis : Verify spectroscopic data against known standards (e.g., compare NOESY correlations with Urdamycin A).

- Independent validation : Collaborate with a second lab to reproduce isolation and characterization steps .

- Crystallography : If feasible, resolve X-ray crystal structures to unambiguously confirm stereochemistry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.